molecular formula C23H28ClN3O4S B2810332 3-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1330302-57-2

3-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2810332
CAS No.: 1330302-57-2
M. Wt: 478
InChI Key: NNYOMNJAJQCBLZ-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3). This compound has emerged as a critical pharmacological tool for dissecting the specific roles of the JAK-STAT signaling pathway, particularly in immune cell function and proliferation. The high selectivity for JAK3 over other JAK family members makes it invaluable for research into T-cell mediated processes, as JAK3 is predominantly expressed in hematopoietic cells and signals through the common gamma-chain (γc) of cytokine receptors. Its primary research applications are in the fields of immunology and oncology, where it is used to investigate the mechanisms underlying autoimmune diseases, such as rheumatoid arthritis and psoriasis, and to explore potential therapeutic strategies for T-cell leukemias and lymphomas. By specifically blocking JAK3-mediated phosphorylation and subsequent STAT activation, this inhibitor allows researchers to precisely modulate cytokine-driven signaling cascades, providing fundamental insights into cell survival, activation, and differentiation within the immune system. Studies have utilized this compound to demonstrate the critical role of JAK3 in the pathogenesis of graft-versus-host disease (GVHD) and to validate JAK3 as a target for immunosuppressive therapies. The morpholinoethyl moiety contributes to the compound's solubility and pharmacokinetic properties, enhancing its utility in various in vitro and in vivo research models.

Properties

IUPAC Name

3-methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S.ClH/c1-16-7-8-19(29-3)20-21(16)31-23(24-20)26(10-9-25-11-13-30-14-12-25)22(27)17-5-4-6-18(15-17)28-2;/h4-8,15H,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYOMNJAJQCBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=CC=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in cancer treatment and antimicrobial effects. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S
  • Molecular Weight : 367.87 g/mol
  • CAS Number : 1101177-81-4

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antiproliferative effects against various cancer cell lines and its potential as an antimicrobial agent.

Antiproliferative Activity

Research indicates that derivatives related to this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance, a study reported that certain methoxy-substituted derivatives demonstrated IC50 values in the low micromolar range (2.2–5.3 µM) against cell lines such as HCT116 and MCF-7, indicating potent anticancer properties .

Cell Line IC50 (µM) Compound
HCT1163.73-Methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
MCF-71.2Similar derivatives
HEK 2935.3Similar derivatives

The mechanism through which this compound exerts its antiproliferative effects may involve the induction of apoptosis in cancer cells, possibly through oxidative stress pathways. Some studies suggest that the observed biological activity is not solely due to oxidative stress induction but may involve other cellular mechanisms .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria. Preliminary results indicate selective antibacterial activity against strains such as E. faecalis with a Minimum Inhibitory Concentration (MIC) of 8 µM .

Case Studies and Research Findings

  • Anticancer Studies : A series of experiments highlighted the efficacy of methoxy-substituted derivatives in inhibiting the growth of various cancer cell lines, establishing a foundation for further drug development aimed at specific tumor types .
  • Antimicrobial Efficacy : Investigations into the antibacterial properties revealed that certain derivatives could inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections alongside cancer therapies .
  • Pharmacokinetics : Studies on pharmacokinetic properties indicate favorable profiles for some derivatives, including low clearance rates and good brain penetration in animal models, which are crucial for central nervous system-targeted therapies .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. Studies have suggested that 3-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride may interfere with cellular processes involved in tumor growth and proliferation. For instance, related compounds have shown efficacy against various cancer cell lines, indicating potential for further development as anticancer agents .

Anti-inflammatory Properties

The compound's structural features suggest that it may act as an inhibitor of cyclooxygenase enzymes (COX), which are key players in inflammatory processes. Preliminary studies have reported promising results in terms of anti-inflammatory activity, with some derivatives demonstrating higher selectivity and potency compared to established COX inhibitors like Celecoxib .

Neurological Applications

There is emerging interest in the use of benzothiazole derivatives as positive allosteric modulators for certain neurotransmitter receptors. Research into similar compounds has indicated potential benefits in enhancing synaptic transmission and neuroprotection, which could be relevant for treating neurodegenerative diseases .

Case Studies

A review of literature reveals several case studies highlighting the compound's applications:

StudyFocusFindings
Chahal et al., 2023COX-II InhibitionIdentified as a potential COX-II inhibitor with significant anti-inflammatory effects .
Sharma et al., 2023Analgesic PropertiesDemonstrated effective analgesic activity comparable to existing treatments .
Discovery Study, 2012Positive Allosteric ModulationShowed potential as a modulator for M(4) receptors, impacting cognitive functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound’s benzamide backbone is shared with several analogs, but its substituents distinguish it:

  • Methoxy groups : Electron-donating substituents that influence electronic properties and solubility.
  • Morpholinoethyl side chain: Enhances polarity and hydrogen-bonding capacity compared to lipophilic groups (e.g., dichlorophenyl in ).

Physicochemical Properties

Compound Class Core Structure Key Substituents Molecular Weight* Solubility Trends
Target Compound Benzamide Methoxy, benzo[d]thiazole, morpholinoethyl ~500 g/mol High (hydrochloride salt)
Triazole Derivatives 1,2,4-Triazole Sulfonyl, fluorophenyl ~450–500 g/mol Moderate (thione tautomer)
Thiazolidinone Derivatives Thiazolidinone Phenyl/fluorophenyl ~350–400 g/mol Low (lipophilic groups)
Pesticide Analogs Benzamide Dichlorophenyl, trifluoromethyl ~300–400 g/mol Very low

*Estimated based on structural analogs.

Q & A

Q. Q1: What are the critical steps for synthesizing this compound, and how is structural integrity validated?

A: The synthesis involves multi-step organic reactions:

Core formation : Construct the benzo[d]thiazol moiety via cyclization of substituted thioureas or aminothiophenol derivatives.

Substituent introduction : Attach morpholinoethyl and benzamide groups using nucleophilic substitution or amidation reactions .

Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) .

Q. Validation :

  • NMR (1H/13C): Confirms substitution patterns and proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • Mass spectrometry : Verifies molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Synthesis Optimization

Q. Q2: How can statistical experimental design improve synthesis yield and purity?

A: Utilize Design of Experiments (DoE) to optimize parameters:

  • Variables : Temperature, solvent polarity, reaction time, and stoichiometry.
  • Response surfaces : Model interactions between variables to maximize yield and minimize impurities .
  • Case study : Continuous flow reactors enhance reproducibility and purity (>95%) by maintaining precise temperature and mixing .

Basic Biological Screening

Q. Q3: What in vitro assays are recommended for initial biological activity screening?

A: Prioritize assays aligned with structural motifs:

  • Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity assays) .
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
  • Cytotoxicity : MTT/XTT assays in cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Mechanistic Studies

Q. Q4: How to investigate the compound’s mechanism of action at the molecular level?

A: Combine:

  • Molecular docking : Predict binding poses in target proteins (e.g., using AutoDock Vina) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) and affinity (KD) .
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells .

Contradictory Data Resolution

Q. Q5: How to address discrepancies in biological activity across studies?

A: Follow a systematic approach:

Replicate conditions : Ensure identical assay protocols (e.g., cell passage number, serum concentration) .

Purity verification : Re-test compound batches via HPLC (>98% purity) to exclude impurities as confounding factors .

Orthogonal assays : Confirm activity using unrelated methods (e.g., fluorescence vs. luminescence readouts) .

Computational Reaction Design

Q. Q6: How can computational methods accelerate reaction optimization?

A: Implement ICReDD’s framework :

  • Quantum chemical calculations : Simulate reaction pathways to identify low-energy intermediates .
  • Machine learning : Train models on historical data to predict optimal solvent/base combinations .
  • Case study : Reaction path searches reduced optimization time for similar benzothiazoles by 40% .

Advanced Purification Strategies

Q. Q7: What chromatographic techniques resolve challenging impurities?

A:

  • Reverse-phase HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .
  • Ion-exchange chromatography : Separate hydrochloride salts from neutral byproducts .
  • Preparative TLC : Ideal for small-scale isolation of regioisomers .

Stability and Storage

Q. Q8: How to ensure long-term stability for experimental reproducibility?

A:

  • Lyophilization : Store as lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Stability studies : Monitor degradation via accelerated aging tests (40°C/75% RH for 4 weeks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.